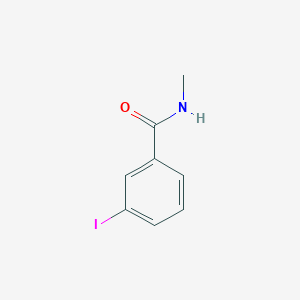

3-iodo-N-methylbenzamide

概要

説明

3-Iodo-N-methylbenzamide is a chemical compound with the molecular formula C8H8INO . It has a molecular weight of 261.06 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8INO/c1-10-8(11)6-3-2-4-7(9)5-6/h2-5H,1H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored at a temperature of 2-8°C, in a dark place, and sealed in dry conditions .科学的研究の応用

DNA Repair Studies

One of the research areas involving a compound similar to 3-iodo-N-methylbenzamide is in DNA repair. Studies have explored the use of 3-aminobenzamide, a related compound, in understanding the role of poly(ADP-ribose) in DNA repair processes. These studies indicate that while 3-aminobenzamide can affect DNA break frequencies in cells, its effects are complicated by nonspecific effects and toxicity at high concentrations, leading to questions about the specific regulatory role of poly(ADP-ribose) in DNA repair (Cleaver, Milam, & Morgan, 1985).

Synthesis of Novel Compounds

Research has also been conducted on the synthesis of novel crystalline forms of compounds similar to this compound. For example, studies on 3,5-dibromo-N-[(2S)-2-(-4-fluorophenyl)-4-(3-morpholin-4-ylazetidin-1-yl)butyl]-N-methylbenzamide, a NK1/NK2 antagonist, indicate its potential in treating a range of disorders (Norman, 2008).

Toxicology Studies

Toxicology studies have been conducted on compounds related to this compound, such as S-3-iodo-N-(1-ethyl-2-pyrrolidinyl)methyl-2-hydroxy-6-methoxybenzamide (IBZM). These studies examine the acute toxicity of IBZM in rats, providing insights into the safety and potential risks associated with similar compounds (Yang et al., 2008).

Pharmacokinetics and Safety

Investigations into the pharmacokinetics and safety aspects of compounds related to this compound, like N,N-diethyl-3-methylbenzamide (deet), have been extensive. These studies focus on skin penetration, biodistribution, metabolism, elimination, and potential side effects of such compounds (Qiu, Jun, & Mccall, 1998).

Chemical Synthesis and Reactions

Research on the addition of nucleophiles to 3-substituted pyridinium salts prepared from N-methylbenzamide and various pyridines has been explored. These studies provide insights into the synthesis of highly potent, nonpeptide, Substance P antagonists (Lemire, Grenon, Pourashraf, & Charette, 2004).

Safety and Hazards

将来の方向性

The development of new techniques for the preparation of organic compounds is important, with catalytic processes being key to this innovation . The development of copper-based metal-organic frameworks to promote oxidative couplings has allowed the synthesis of amides in a very effective manner . This methodology could potentially be applied to the synthesis of 3-Iodo-N-methylbenzamide in the future .

作用機序

Target of Action

The primary target of 3-iodo-N-methylbenzamide is the Urokinase-type plasminogen activator . This enzyme plays a crucial role in the breakdown of blood clots and tissue remodeling.

Mode of Action

It is known that benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that this compound might interact with its target through a similar mechanism.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and to be able to permeate the blood-brain barrier . It is also predicted to be a CYP1A2 inhibitor .

Action Environment

It is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c , suggesting that light, moisture, and temperature could affect its stability.

特性

IUPAC Name |

3-iodo-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO/c1-10-8(11)6-3-2-4-7(9)5-6/h2-5H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOMJVXNBHDPFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

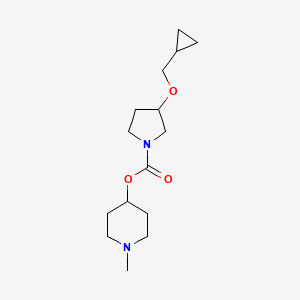

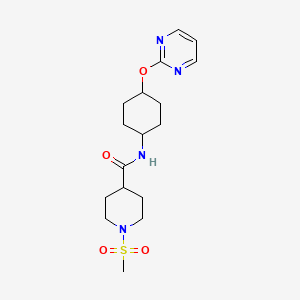

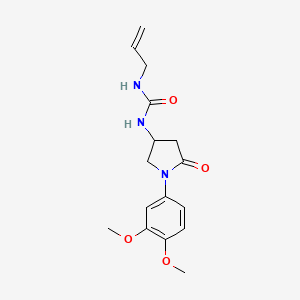

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Oxaspiro[3.5]non-7-en-9-one](/img/structure/B2752045.png)

![N'-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide](/img/structure/B2752047.png)

![{5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B2752048.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2752054.png)

![N-(2-chlorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2752056.png)

![N'-(3-Methylphenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2752059.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2752060.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2752065.png)